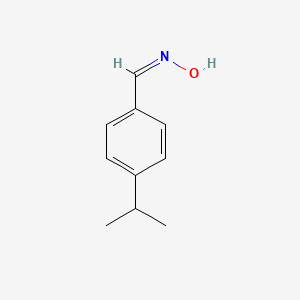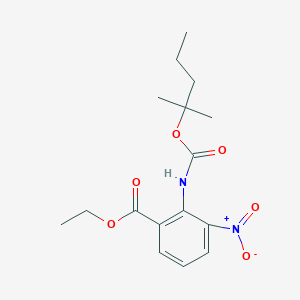
Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a nitrobenzene ring, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 3-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 3-nitrobenzoate. This intermediate is then reacted with 2-methylpentan-2-ol and phosgene to introduce the carbamate group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Addition: The carbamate group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Addition: Nucleophiles such as amines or alcohols.
Major Products
Reduction: 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-aminobenzoate.
Hydrolysis: 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins. The carbamate group can also form stable adducts with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-((((2-methylbutan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate: Similar structure but with a different alkyl group.
Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a carbamate linkage allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H22N2O6 |
|---|---|
Peso molecular |
338.36 g/mol |
Nombre IUPAC |
ethyl 2-(2-methylpentan-2-yloxycarbonylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C16H22N2O6/c1-5-10-16(3,4)24-15(20)17-13-11(14(19)23-6-2)8-7-9-12(13)18(21)22/h7-9H,5-6,10H2,1-4H3,(H,17,20) |
Clave InChI |
JFNARDWNFAOEBF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


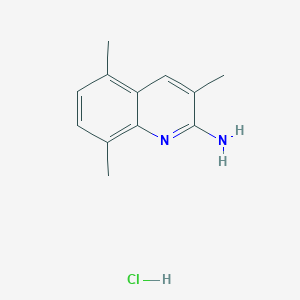
![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
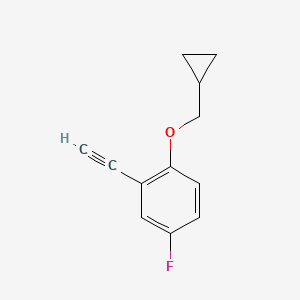
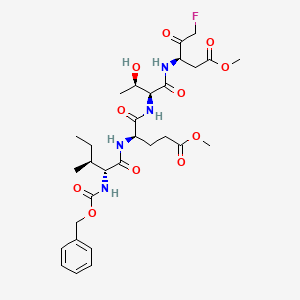
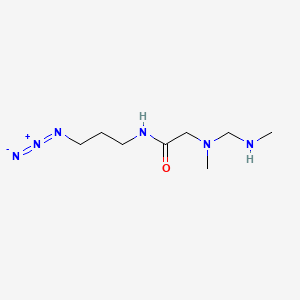
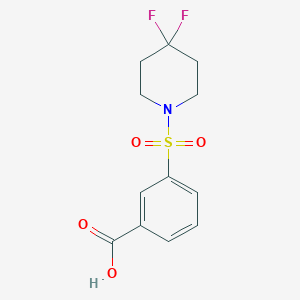
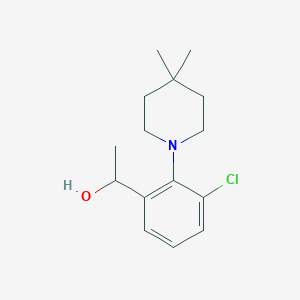
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13725215.png)
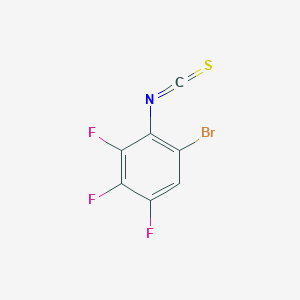
![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
